2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
2-[(2,5-Dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused benzothiophene-pyrimidine core. The molecule’s structure includes:
- Core scaffold: A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one system, which provides rigidity and planar aromaticity.
- Substituents:
The molecular formula is C₂₁H₂₄N₂OS₂ (molecular weight ≈ 384.5 g/mol), with the 2,5-dimethylbenzyl moiety enhancing hydrophobic interactions in biological systems. Synthetically, it is derived via multi-step routes involving alkylation and sulfanylation of core intermediates . Characterization by NMR, mass spectrometry, and X-ray crystallography confirms its planar geometry and substituent orientations .
Properties
Molecular Formula |
C20H22N2OS2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H22N2OS2/c1-12-8-9-13(2)14(10-12)11-24-20-21-18-17(19(23)22(20)3)15-6-4-5-7-16(15)25-18/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
GYIFHYLLXDZWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Although detailed synthetic routes for this specific compound are scarce, it likely involves a multistep process. Researchers may start with commercially available starting materials and employ reactions such as cyclization, sulfide formation, and heterocyclic ring closure.
Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. common reagents include sulfur sources (e.g., Lawesson’s reagent), alkylating agents, and Lewis acids. Optimization of conditions ensures high yields and purity.
Industrial Production: Unfortunately, information on large-scale industrial production methods remains limited due to the compound’s rarity.
Chemical Reactions Analysis
- Oxidation : The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction could yield the corresponding thiol or tetrahydro derivative.
- Substitution : Substitution reactions at the benzothienopyrimidine ring may occur.
- Thionyl chloride (SOCl2) : Used for chlorination of the thienopyrimidine ring.
- Hydrogenation catalysts (e.g., Pd/C) : Employed for reduction reactions.
- Alkylating agents : Used to introduce alkyl groups.
Major Products: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
Scientific Research Applications
- Medicinal Chemistry : Researchers explore derivatives for potential drug development.
- Materials Science : Investigation of their electronic properties and potential applications in organic electronics.
- Biological Activity : Studies assess its effects on cellular processes.
- Drug Discovery : Screening for potential therapeutic targets.
- Pharmaceuticals : Potential drug candidates.
- Materials : Organic semiconductors, sensors, and optoelectronic devices.
Mechanism of Action
The precise mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
Key Observations:
2-Substituent Effects: Lipophilicity: The 2,5-dimethylbenzyl group in the target compound increases hydrophobicity compared to analogs with chlorobenzyl () or pyridinylmethyl groups ().
3-Substituent Effects :
- Steric Influence : Methyl at position 3 (target) reduces steric hindrance compared to bulkier groups like 4-methylphenyl (), favoring enzyme binding.
- Metabolism : Ethyl substituents () may prolong half-life due to slower oxidative metabolism compared to methyl.
Biological Activity :
- Analogs with 4-pyridinylmethyl groups () exhibit stronger receptor affinity due to hydrogen bonding with the pyridine nitrogen.
- Chlorobenzyl derivatives () show antimicrobial effects, likely via halogen-bond interactions with microbial enzymes.
Pharmacological Potential
- Hypolipidemic Activity: The target compound shares structural homology with LM-1554, a known hypolipidemic agent lacking 3-substituents .
- Antimicrobial/Anti-inflammatory Effects : Ethyl and fluorobenzyl analogs demonstrate activity in preliminary assays .
Biological Activity
The compound 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a novel organic compound with a complex structure that suggests significant potential for various biological activities. Its unique molecular architecture includes a benzothieno-pyrimidine core, which has been associated with diverse pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H22N2OS2
- Molecular Weight : Approximately 370.54 g/mol
- Structural Features : The compound features a sulfanyl group and a dimethylbenzyl moiety, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit notable biological activities including:
- Anticancer Properties :
- Neuroprotective Effects :
- Antimicrobial Activity :
The exact mechanisms through which 2-[(2,5-dimethylbenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exerts its biological effects are still under investigation. However, preliminary interaction studies suggest:
- Binding to Enzymes : The compound may interact with enzymes involved in cancer pathways and neurotransmitter systems.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have demonstrated the ability to scavenge ROS, which is crucial in neuroprotective strategies .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the diversity in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(difluoromethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Difluoromethyl group | Potential anticancer activity |
| 3-methyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Methyl substitution | Neuroprotective properties |
| 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylamine | Amino group | Anticancer effects |
Case Studies
- In Vitro Studies :
- Neuroprotection Models :
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
